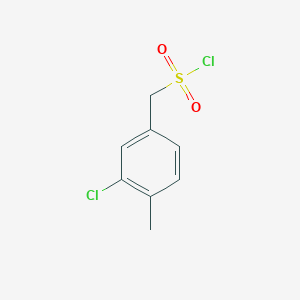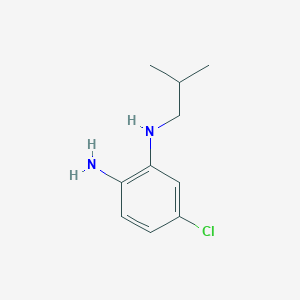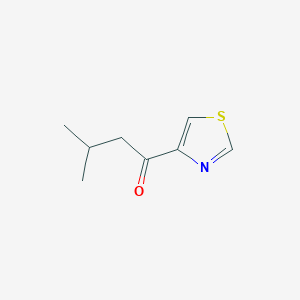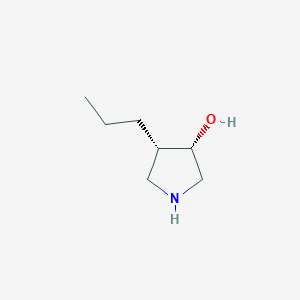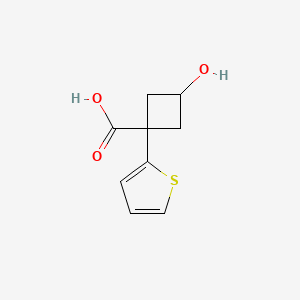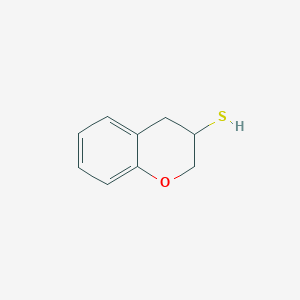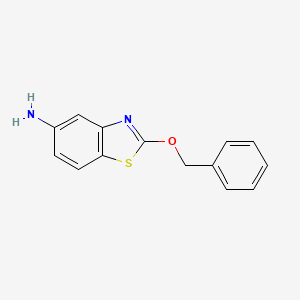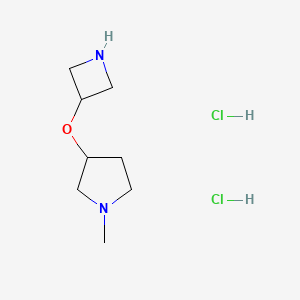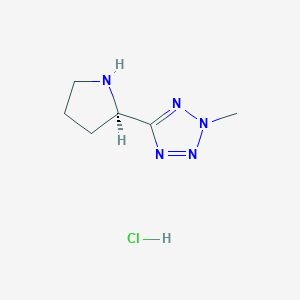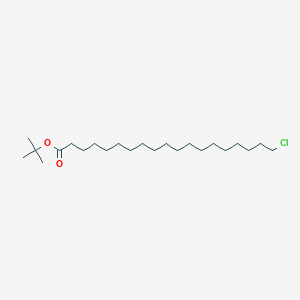
2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile is an organic compound that features a unique combination of functional groups, including a methanesulfonyl group, a triazole ring, a ketone, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through the reaction of a suitable precursor with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Ketone and Nitrile Groups: The ketone and nitrile functionalities can be introduced through various organic transformations, such as oxidation and cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone or nitrile groups into alcohols or amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methanesulfonyl-3-(1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile: Lacks the methyl group on the triazole ring.
3-(1-Methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile: Lacks the methanesulfonyl group.
2-Methanesulfonyl-3-(1H-1,2,3-triazol-4-yl)-3-oxopropanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile is unique due to the presence of both the methanesulfonyl group and the triazole ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H8N4O3S |
|---|---|
分子量 |
228.23 g/mol |
IUPAC名 |
2-methylsulfonyl-3-(1-methyltriazol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H8N4O3S/c1-11-4-5(9-10-11)7(12)6(3-8)15(2,13)14/h4,6H,1-2H3 |
InChIキー |
SVJUJSBVZXCSRV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C(=O)C(C#N)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B13322706.png)
